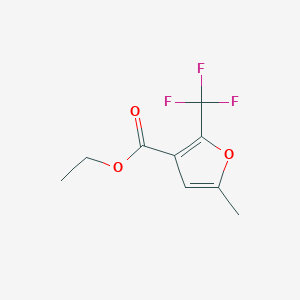

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGRWYGEMRIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371913 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-73-0 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 17515-73-0 | [1] |

| Molecular Formula | C₉H₉F₃O₃ | [1] |

| Molecular Weight | 222.16 g/mol | [1] |

| Boiling Point | 244.3 °C at 760 mmHg | [2] |

| Density | 1.259 g/cm³ | [2] |

| Flash Point | 101.5 °C | [2] |

Synthesis of this compound

Logical Synthesis Pathway

A logical approach to the synthesis of the target molecule involves the trifluoromethylation of a suitable precursor, such as ethyl 5-methyl-3-furoate.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the trifluoromethylation of ethyl 5-methyl-3-furoate. This protocol is based on known trifluoromethylation reactions of aromatic and heterocyclic compounds and would require optimization for this specific substrate.

Materials:

-

Ethyl 5-methyl-3-furoate

-

Trifluoromethylating agent (e.g., Togni's reagent II)

-

Radical initiator (e.g., AIBN) or a suitable photocatalyst

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add ethyl 5-methyl-3-furoate and the chosen anhydrous solvent.

-

Add the trifluoromethylating agent to the solution.

-

If a radical initiator is used, add it to the mixture. If a photocatalyst is employed, ensure the reaction setup is equipped with a suitable light source.

-

Stir the reaction mixture at an appropriate temperature (this will depend on the chosen initiator/catalyst) for a designated period, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate if an iodine-based reagent was used).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral data of similar furoate derivatives and general principles of NMR and mass spectrometry, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the furan ring (a singlet), and the proton on the furan ring (a singlet). A literature reference indicates the availability of ¹H NMR data for "5-methyl-2-(trifluoromethyl)-3-furoic acid, ethyl ester" in CCl₄ as the solvent, though the full spectrum requires an account to view.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex due to the presence of the trifluoromethyl group, which will cause splitting of the signal for the carbon to which it is attached and potentially adjacent carbons. Predicted chemical shifts would include signals for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, the methyl group carbon, and the trifluoromethyl carbon (which will appear as a quartet).

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 222.16. Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the loss of the entire ester group, and potentially fragmentation of the furan ring.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a valuable compound for which a complete public dataset is not yet available. This guide has consolidated the known physicochemical properties and proposed logical synthetic pathways and expected spectral characteristics based on established chemical principles and data from related compounds. The provided hypothetical experimental protocol and workflow offer a solid foundation for researchers to develop a robust synthesis and characterization process for this and similar trifluoromethylated furoates, thereby facilitating their application in drug discovery and materials science. Further experimental work is necessary to fully elucidate the detailed synthetic conditions and complete the spectral characterization of this promising molecule.

References

An In-depth Technical Guide to Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (CAS: 17515-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, with the CAS number 17515-73-0, is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group on the furan ring is known to significantly influence the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known properties, potential synthetic approaches, and hypothetical applications of this compound in drug development, based on the current understanding of trifluoromethylated heterocycles. While specific experimental data for this compound is limited in publicly available literature, this paper aims to serve as a valuable resource for researchers interested in its potential as a building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is an organic ester.[3] Its fundamental properties are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 17515-73-0 | [3] |

| Molecular Formula | C₉H₉F₃O₃ | [3] |

| Molecular Weight | 222.16 g/mol | [3] |

| Boiling Point | 244.3 °C at 760 mmHg | [4] |

| Flash Point | 101.5 °C | [4] |

| Density | 1.259 g/cm³ | [4] |

| Purity | Typically ≥97% | [4] |

| Canonical SMILES | CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | [5] |

| InChIKey | BXGRWYGEMRIAHC-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the reaction of a suitable furan precursor with a trifluoromethylating agent. The following diagram illustrates a hypothetical synthetic workflow.

Caption: Hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the compound's structure.

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a singlet for the furan ring proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the furan ring (including the one attached to the CF₃ group), the CF₃ carbon (as a quartet due to C-F coupling), and the carbons of the ethyl and methyl groups. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (222.0504), along with fragmentation patterns typical for ethyl esters and trifluoromethylated compounds. |

Role in Drug Discovery and Development

The incorporation of a trifluoromethyl group into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] The trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Its high electronegativity can also influence the acidity of nearby functional groups and participate in favorable interactions with biological targets.[1]

Potential as a Bioisostere

The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group, potentially leading to improved binding affinity and selectivity for a target protein.[1] This makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

Caption: A potential workflow for drug discovery using the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related trifluoromethyl-containing heterocyclic compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] The furan ring itself is a common motif in many biologically active compounds.

Given the structural features, it is plausible that derivatives of this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a drug candidate derived from this scaffold is depicted below. This is a generalized representation and would need to be validated through experimental studies.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | C9H9F3O3 | CID 2737208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate molecular structure"

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Identifiers

This compound is a substituted furan derivative. The core of the molecule is a furan ring, which is substituted at the 2, 3, and 5 positions. A trifluoromethyl group is attached at the 2-position, an ethyl ester group at the 3-position, and a methyl group at the 5-position.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 17515-73-0[1] |

| Molecular Formula | C9H9F3O3[1][2] |

| Molecular Weight | 222.16 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F[3] |

| InChI | InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11,12)/h4H,3H2,1-2H3[2] |

| InChIKey | BXGRWYGEMRIAHC-UHFFFAOYSA-N[2] |

| DSSTox Substance ID | DTXSID90371913[3] |

Physicochemical Properties

The known physicochemical properties of this compound are detailed in the following table.

| Property | Value |

| Boiling Point | 244.3°C at 760 mmHg[3] |

| Flash Point | 101.5°C[3] |

| Density | 1.259 g/cm³[3] |

| LogP | 2.78350[3] |

| Storage Temperature | 2-8°C (protect from light)[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

| Rotatable Bond Count | 3[3] |

| Exact Mass | 222.05037863[3] |

| Complexity | 239[3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of a chemical compound. For this compound, 1H NMR and FTIR spectra are available.[2]

The 1H Nuclear Magnetic Resonance (NMR) spectrum was recorded on a Varian A-60 instrument using Carbon tetrachloride (CCl4) as the solvent.[2] The literature reference for this data is JHTC 5, 95(1968).[2]

Synthesis Protocol

A known synthetic route to this compound involves the dehydroiodination of ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate.[3]

Experimental Protocol:

-

Reactants:

-

Ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

-

Solvent: Benzene

-

Procedure:

-

Dissolve ethyl 5-iodomethyl-2-trifluoromethyl-4,5-dihydrofuran-3-carboxylate in benzene.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene to the solution.

-

Heat the reaction mixture for 1 hour.

-

-

Yield: 93.0%[3]

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthesis Workflow

References

Spectral Analysis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed resource for the characterization and identification of this molecule.

Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 17515-73-0 | [1] |

| Molecular Formula | C₉H₉F₃O₃ | [1] |

| Molecular Weight | 222.16 g/mol | [1] |

| Structure | (Structure generated based on chemical name) | |

|

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset for this compound is limited, data from spectral databases and analogous compounds allow for a reliable prediction of its NMR spectra.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.30 | Singlet | 3H | 5-CH ₃ |

| ~4.30 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.20 | Singlet | 1H | 4-H (furan ring) |

¹³C NMR (Carbon-13) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -OCH₂C H₃ |

| ~15 | 5-C H₃ |

| ~61 | -OC H₂CH₃ |

| ~110 | C4 (furan ring) |

| ~122 (q, J ≈ 270 Hz) | -C F₃ |

| ~145 (q, J ≈ 35 Hz) | C2 (furan ring) |

| ~158 | C5 (furan ring) |

| ~163 | C =O (ester) |

| Predicted values are based on data for similar furoate structures and general chemical shift knowledge. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and trifluoromethyl groups, as well as the furan ring.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1250 | Strong | C-F stretch (trifluoromethyl) |

| ~1150 | Strong | C-O stretch (ester) |

| Predicted values are based on typical IR frequencies for these functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 193 | [M - C₂H₅]⁺ |

| 177 | [M - OC₂H₅]⁺ |

| 153 | [M - CF₃]⁺ |

| Predicted fragmentation is based on common fragmentation patterns of ethyl esters and trifluoromethylated compounds.[2][3][4][5][6] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a standard NMR spectrometer (e.g., 400 MHz).[7][8] For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum. Chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.[2] For GC-MS, electron ionization (EI) at 70 eV is a common method. This would generate the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent ion and its fragments.

Data Interrelation for Structural Elucidation

The combination of NMR, IR, and MS data provides a comprehensive picture of the molecular structure. The following diagram illustrates the logical workflow for utilizing these techniques for structural elucidation.

Caption: Interrelation of spectroscopic data for structural analysis.

This guide serves as a foundational resource for researchers working with this compound. While complete experimental data is not fully available in the public domain, the compiled and predicted information herein provides a robust starting point for its analytical characterization.

References

- 1. scbt.com [scbt.com]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. imreblank.ch [imreblank.ch]

- 4. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

The Trifluoromethyl Group's Influence on Furan Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a furan ring profoundly alters its chemical reactivity and physical properties, a feature extensively leveraged in the design of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the reactivity of trifluoromethyl-substituted furans, detailing key synthetic methodologies, reaction mechanisms, and the electronic impact of the CF₃ substituent. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

The Electronic Influence of the Trifluoromethyl Group on the Furan Ring

The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). This electronic perturbation significantly impacts the reactivity of the furan ring in several ways:

-

Reduced Nucleophilicity: The electron density of the furan ring is substantially decreased, making it less susceptible to electrophilic attack compared to unsubstituted furan.

-

Altered Regioselectivity: The position of the CF₃ group directs the outcome of substitution reactions. In electrophilic aromatic substitution, the deactivating nature of the CF₃ group generally directs incoming electrophiles to the meta-position relative to itself, although the directing influence of the furan oxygen must also be considered.

-

Enhanced Acidity of Ring Protons: The electron-withdrawing nature of the CF₃ group increases the acidity of the C-H bonds on the furan ring, facilitating metalation and subsequent functionalization.

-

Activation towards Nucleophilic Attack: A trifluoromethyl group can activate a leaving group on the furan ring towards nucleophilic aromatic substitution (SNAr).

Synthesis of Trifluoromethyl-Substituted Furans

Several synthetic strategies have been developed for the preparation of trifluoromethyl-substituted furans, broadly categorized into building the furan ring with a pre-existing CF₃ group or by direct trifluoromethylation of a furan substrate.

Ring Formation Strategies

A notable transition-metal-free approach involves a Bu₃P-mediated tandem acylation-Wittig reaction of β-trifluoromethyl α,β-enones. This method provides access to a variety of polysubstituted trifluoromethylated furans in good to excellent yields.[1]

Table 1: Synthesis of Trifluoromethylated Furans via Tandem Acylation-Wittig Reaction [1]

| Entry | β-Trifluoromethyl α,β-enone | Acyl Chloride | Product | Yield (%) |

| 1 | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Benzoyl chloride | 2,5-diphenyl-3-(trifluoromethyl)furan | 85 |

| 2 | (E)-1-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-one | Benzoyl chloride | 5-(4-chlorophenyl)-2-phenyl-3-(trifluoromethyl)furan | 90 |

| 3 | (E)-4,4,4-trifluoro-1-(p-tolyl)but-2-en-1-one | 4-methoxybenzoyl chloride | 5-(p-tolyl)-2-(4-methoxyphenyl)-3-(trifluoromethyl)furan | 82 |

| 4 | (E)-1-(furan-2-yl)-4,4,4-trifluorobut-2-en-1-one | Benzoyl chloride | 5-(furan-2-yl)-2-phenyl-3-(trifluoromethyl)furan | 78 |

Reaction Conditions: β-Trifluoromethyl α,β-enone (1.0 mmol), acyl chloride (1.2 mmol), Bu₃P (1.5 mmol), and Et₃N (2.0 mmol) in THF at room temperature.

Direct Trifluoromethylation

Direct C-H trifluoromethylation of furan derivatives can be achieved through radical-mediated processes. Photoredox catalysis, for instance, allows for the generation of trifluoromethyl radicals from sources like Togni's reagent or CF₃I under mild conditions.

Reactivity of Trifluoromethyl-Substituted Furans

The presence of the CF₃ group dictates the reactivity of the furan ring in various transformations.

Electrophilic Aromatic Substitution

As a consequence of the reduced electron density, trifluoromethyl-substituted furans are less reactive towards electrophiles than their non-fluorinated counterparts. Electrophilic substitution, such as halogenation or nitration, generally requires harsher conditions. The regioselectivity is influenced by both the furan oxygen, which directs to the α-positions (2- and 5-positions), and the deactivating CF₃ group. For a 2-trifluoromethylfuran, electrophilic attack is expected to occur preferentially at the C5 position.

Nucleophilic Aromatic Substitution

While the furan ring itself is not typically susceptible to nucleophilic attack, the presence of a trifluoromethyl group in conjunction with a suitable leaving group (e.g., a halide) at an adjacent position can facilitate SNAr reactions. The strong electron-withdrawing nature of the CF₃ group stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[2]

Cycloaddition Reactions

Trifluoromethyl-substituted furans can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as dienes. The electron-withdrawing CF₃ group generally decreases the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions.[3] However, they can be effective dienes in inverse-electron-demand Diels-Alder reactions.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated trifluoromethyl-furans are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions provide a powerful means to further functionalize the furan core and construct complex molecules.[4][5]

C-H Functionalization

The increased acidity of the ring protons on trifluoromethyl-furans allows for regioselective deprotonation followed by reaction with an electrophile. This C-H functionalization is a highly atom-economical method for introducing substituents onto the furan ring.

Experimental Protocols

General Procedure for Transition-Metal-Free Synthesis of Trifluoromethylated Furans[1]

To a stirred solution of the β-trifluoromethyl α,β-enone (1.0 mmol) and acyl chloride (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, triethylamine (2.0 mmol, 0.28 mL) is added. The mixture is stirred at room temperature for 10 minutes, after which tributylphosphine (1.5 mmol, 0.37 mL) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated furan.

General Procedure for Friedel-Crafts Acylation[6][7]

To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 equiv.) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere is added acetyl chloride (1.1 equiv.) dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of the trifluoromethyl-substituted furan (1.0 equiv.) in dichloromethane (10 mL). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

General Procedure for Diels-Alder Reaction[2]

A solution of the trifluoromethyl-substituted furan (1.0 equiv.) and N-phenylmaleimide (1.0 equiv.) in a suitable solvent (e.g., toluene or xylene, 5 mL) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cycloaddition product.

Spectroscopic Data

The following tables provide representative spectroscopic data for trifluoromethyl-substituted furans.

Table 2: Representative ¹H NMR Data for 2-Trifluoromethylfuran

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.6 | q | ~1.5 |

| H4 | ~6.4 | m | |

| H5 | ~7.5 | m |

Solvent: CDCl₃

Table 3: Representative ¹³C NMR Data for 2-Trifluoromethylfuran

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 | ~140 | q |

| C3 | ~112 | q |

| C4 | ~110 | s |

| C5 | ~145 | s |

| CF₃ | ~120 | q |

Solvent: CDCl₃

Table 4: Key IR Absorption Frequencies for Trifluoromethyl-Substituted Furans

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-F (in CF₃) | 1100-1350 | Strong |

| Furan Ring (C=C stretch) | 1500-1600 | Medium |

| Furan Ring (C-O-C stretch) | 1000-1100 | Strong |

Mass Spectrometry: The mass spectra of trifluoromethyl-substituted furans are characterized by fragmentation patterns involving the loss of the CF₃ group, as well as cleavage of the furan ring.[6]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. websites.umich.edu [websites.umich.edu]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is limited in publicly available literature. This guide synthesizes information from studies on structurally related furan derivatives, trifluoromethylated compounds, and similar heterocyclic systems to project the potential biological profile and guide future research.

Executive Summary

This compound is a halogenated furan derivative with a unique combination of functional groups that suggests a range of potential biological activities. The presence of the trifluoromethyl group, a common feature in many pharmaceuticals, is known to enhance metabolic stability and binding affinity. The furan core is a privileged scaffold in medicinal chemistry, associated with diverse pharmacological effects. This document provides a comprehensive overview of the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound, based on data from analogous structures. Detailed experimental protocols for evaluating these potential activities and hypothesized mechanisms of action are also presented to facilitate further investigation.

Chemical Profile

-

IUPAC Name: Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate[1]

-

CAS Number: 17515-73-0[2]

-

Molecular Weight: 222.16 g/mol [2]

-

Structure:

Potential Biological Activities

The trifluoromethyl group and the furan ring are key pharmacophores that contribute to the biological activities of many compounds. Based on studies of related molecules, this compound is hypothesized to possess the following activities.

Antimicrobial Activity

Trifluoromethylated furan and thiophene derivatives have demonstrated notable antimicrobial properties.[3] It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related Trifluoromethylated Compounds

| Compound Class | Organism | Activity Metric | Value | Reference |

| Trifluoromethyl substituted thiophenes/furans | Candida albicans | MIC | 64-128 µg/mL | [3] |

| Trifluoromethyl substituted thiophenes/furans | Escherichia coli | Inhibition | Not specified | [3] |

| Trifluoromethyl substituted thiophenes/furans | Staphylococcus aureus | Inhibition | Not specified | [3] |

| Dihydropyrrol-2-one with trifluoromethyl groups | Candida sp. | - | Significant | [4] |

| Dihydropyrrol-2-one with trifluoromethyl groups | Staphylococcus aureus | - | More susceptible | [4] |

Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[5] The potential for this compound to modulate inflammatory pathways warrants investigation.

Table 2: Anti-inflammatory Activity of Related Furan and Ester Compounds

| Compound/Extract | Model | Key Finding | IC₅₀/ED₅₀ | Reference |

| Furanocoumarins (Bergapten) | Carrageenan-induced foot edema | Significant anti-inflammatory activity | ED₅₀: 1.6±0.003 mg/kg | [5] |

| Furanocoumarins (Oxypeucedanin hydrate) | Carrageenan-induced foot edema | Significant anti-inflammatory activity | ED₅₀: 126.4±0.011 mg/kg | [5] |

| Ethyl acetate fraction of Forsythiae Fructus | LPS-stimulated RAW 264.7 cells | Inhibition of PGE₂ production | >50 µg/mL | [6] |

| Methyl palmitate | Carrageenan-induced rat paw edema | Reduction of edema and PGE₂ | Not specified | [7] |

| Ethyl palmitate | Carrageenan-induced rat paw edema | Reduction of edema and PGE₂ | Not specified | [7] |

Cytotoxic Activity

The cytotoxic potential of novel chemical entities is a critical parameter in drug discovery, with implications for both anticancer therapy and general toxicity.

Table 3: Cytotoxicity of Related Furan and Ester Compounds

| Compound | Cell Line | Activity Metric | Value | Reference |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | HeLa | IC₅₀ | 62.37 µg/mL | [8][9] |

| Methyl 2-cyanoacrylate | Human oral osteoblasts | MTT Assay | Significant difference from control | [10] |

| Ethyl 2-cyanoacrylate | Human oral osteoblasts | MTT Assay | No significant difference from control | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (COX Inhibition)

-

Enzyme and Substrate Preparation: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Compound Incubation: The test compound, this compound, is pre-incubated with the COX enzymes at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The production of prostaglandin E₂ (PGE₂) is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is then determined.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., Vero) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Mechanisms of Action and Signaling Pathways

Hypothesized Antimicrobial Mechanism

The precise mechanism is unknown, but potential pathways for antimicrobial action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

References

- 1. Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | C9H9F3O3 | CID 2737208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

COMPOUND NAME: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS NUMBER: 17515-73-0 MOLECULAR FORMULA: C₉H₉F₃O₃ MOLECULAR WEIGHT: 222.16 g/mol

Abstract

This compound is a fluorinated heterocyclic compound. This document provides a summary of its known chemical and physical properties. A thorough review of available scientific literature and chemical databases indicates that while this compound is commercially available for research purposes, detailed studies on its synthesis, specific chemical reactions, and biological activities have not been extensively published. Consequently, this guide focuses on the available data and outlines general methodologies for the synthesis of structurally related compounds, which may serve as a reference for researchers.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 17515-73-0 | [1] |

| Molecular Formula | C₉H₉F₃O₃ | [1] |

| Molecular Weight | 222.16 g/mol | [1] |

| Purity | Typically ≥95.0% | [2] |

| Appearance | Not specified | - |

| Solubility | Soluble in organic solvents | - |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, the synthesis of structurally similar trifluoromethylated furan esters often involves the cyclization of a fluorinated precursor or the introduction of a trifluoromethyl group onto a pre-existing furan ring.

General Synthetic Approach for Trifluoromethylated Furans

A plausible synthetic route for this compound could involve the reaction of a trifluoromethyl-containing building block with a suitable furan precursor. The diagram below illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of trifluoromethylated furan esters.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of this compound. The presence of the trifluoromethyl group, a common motif in many biologically active compounds, suggests that this molecule could be of interest in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a chemical compound for which basic identifying information is available, and it can be sourced commercially for research applications.[1] A comprehensive review of the scientific literature reveals a lack of published studies detailing its synthesis, characterization, and biological evaluation. Researchers interested in this compound may need to undertake de novo synthesis and characterization, potentially adapting methods used for structurally related trifluoromethylated heterocycles. Future studies are required to elucidate the chemical and biological properties of this molecule.

References

Unveiling the Genesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis. While a definitive seminal publication outlining its initial discovery remains elusive in the public domain, analysis of available data points to its emergence as a specialty chemical. This document compiles and presents the known synthetic methodologies, quantitative data, and experimental protocols to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. This compound belongs to this important class of molecules. Its furan core is a common motif in biologically active compounds, and the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity. This guide aims to consolidate the available technical information regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 17515-73-0 |

| Molecular Formula | C₉H₉F₃O₃ |

| Molecular Weight | 222.16 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Soluble in common organic solvents |

Table 1: Physicochemical Properties of this compound

History and Discovery

The precise origins and the individual or team responsible for the first synthesis of this compound are not well-documented in readily accessible scientific literature. The compound is primarily listed in the catalogs of specialty chemical suppliers. This suggests that its initial synthesis may have been conducted for specific, proprietary research purposes or as part of a larger chemical library synthesis, and the details were not published in a peer-reviewed journal. The lack of a dedicated publication on its discovery and characterization is not uncommon for certain laboratory reagents.

Synthetic Methodologies

While a primary publication is not available, plausible synthetic routes can be inferred from established organic chemistry principles and related literature on the synthesis of substituted furans. A general conceptual workflow for the synthesis is outlined below.

Figure 1: A high-level conceptual workflow for the synthesis of this compound.

A likely synthetic approach involves the construction of the furan ring from acyclic precursors containing the necessary carbon framework and functional groups. One potential pathway could involve the reaction of a trifluoromethylated building block with a suitable furan precursor.

Key Experimental Protocols (Hypothetical)

Based on general knowledge of furan synthesis, a hypothetical experimental protocol is provided below. It is crucial to note that this is a theoretical procedure and has not been experimentally validated from a cited source for this specific compound.

Objective: To synthesize this compound.

Materials:

-

A suitable trifluoromethylated starting material (e.g., a trifluoro-β-ketoester).

-

A C4-building block with a methyl group at the eventual 5-position of the furan ring.

-

Appropriate solvents (e.g., ethanol, toluene).

-

Acid or base catalyst.

Procedure:

-

Condensation Reaction: The trifluoromethylated starting material would be reacted with the C4-building block in a suitable solvent.

-

Cyclization: The resulting intermediate would then be induced to cyclize to form the furan ring. This step might be facilitated by heating or the addition of a dehydrating agent.

-

Esterification: If the carboxylic acid is formed, a final esterification step with ethanol under acidic conditions would yield the target compound.

-

Purification: The crude product would be purified using standard techniques such as column chromatography or distillation.

Characterization: The final product would be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion

This compound is a valuable, albeit historically obscure, fluorinated building block. While its formal discovery is not chronicled in the primary scientific literature, its availability from commercial sources underscores its utility in chemical synthesis. This guide provides a consolidated resource of its known properties and a plausible, though hypothetical, synthetic framework. Further research into patent literature or direct communication with suppliers may be necessary to uncover the complete history and original synthetic protocol for this compound. Researchers utilizing this molecule are encouraged to rely on standard characterization techniques to verify its identity and purity before use.

Homologs and Analogs of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related analogs and homologs to build a foundational understanding of its synthesis, potential biological activities, and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel furan-based scaffolds. All quantitative data presented herein is aggregated from studies on analogous compounds and should be considered illustrative. Detailed experimental protocols for the synthesis and evaluation of related molecules are provided to guide future research endeavors.

Introduction

Furan derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4][5] The furan scaffold serves as a versatile pharmacophore that can be readily functionalized to modulate biological targets with high affinity and selectivity.[1] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6] The unique electronic properties of the CF3 group can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[6]

This compound (CAS 17515-73-0) represents a confluence of these two privileged medicinal chemistry motifs.[7] While specific biological data for this compound is scarce in peer-reviewed literature, its structural features suggest potential for a range of therapeutic applications. This guide aims to provide a detailed technical overview of this compound and its potential homologs and analogs by examining the synthesis, biological activities, and SAR of closely related structures.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17515-73-0 | [7] |

| Molecular Formula | C₉H₉F₃O₃ | [7] |

| Molecular Weight | 222.16 g/mol | [7] |

| IUPAC Name | ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | [8] |

| SMILES | CCOC(=O)c1c(cc(o1)C)C(F)(F)F | |

| LogP (Predicted) | 2.5 - 3.0 |

Synthesis and Homologation

The synthesis of this compound is not explicitly detailed in the public domain. However, based on general synthetic strategies for trifluoromethyl-substituted furans and furoic acid esters, a plausible synthetic route can be proposed. The key precursor would likely be 5-methyl-2-(trifluoromethyl)-3-furoic acid (CAS 17515-74-1).[9]

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway could involve the condensation of a trifluoromethyl-containing building block with a suitable furan precursor, followed by esterification. Several methods for the synthesis of trifluoromethyl-substituted furans have been reported.[10]

DOT Script for Proposed Synthesis Workflow:

Caption: Proposed general workflow for the synthesis of the target compound.

Experimental Protocol: Esterification of 5-Methyl-2-(trifluoromethyl)-3-furoic Acid (Illustrative)

This protocol is a standard esterification procedure and is provided as a likely method for the final step in the synthesis.

Materials:

-

5-Methyl-2-(trifluoromethyl)-3-furoic acid (1.0 eq)

-

Anhydrous Ethanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard glassware for reflux and workup

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 5-methyl-2-(trifluoromethyl)-3-furoic acid.

-

Add a large excess of anhydrous ethanol to dissolve the carboxylic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Homologation Strategies

Homologs of this compound can be synthesized to explore the impact of the alkyl ester and the C5-alkyl substituent on biological activity.

-

Varying the Ester Group: By substituting ethanol with other alcohols (e.g., methanol, propanol, isopropanol) in the esterification step, a series of alkyl 5-methyl-2-(trifluoromethyl)-3-furoates can be generated.

-

Varying the C5-Alkyl Group: Synthesis of homologs with different alkyl groups at the C5 position would require starting from different precursors. For example, starting with 5-ethyl-2-(trifluoromethyl)-3-furoic acid would yield the corresponding C5-ethyl homolog.

Potential Analogs and Structure-Activity Relationships (SAR)

The exploration of analogs is crucial for identifying key structural features that govern biological activity. Based on the core structure of this compound, several classes of analogs can be envisioned.

DOT Script for Analog Design Strategy:

Caption: Logical relationships in analog design based on the core scaffold.

SAR Insights from Related Furan and Trifluoromethyl Compounds

While direct SAR data is unavailable, inferences can be drawn from studies on other bioactive furan and trifluoromethyl-containing molecules:

-

Role of the Trifluoromethyl Group: The CF3 group at the C2 position is expected to be a key determinant of activity. Its strong electron-withdrawing nature can influence the electronics of the furan ring and provide a site for hydrophobic interactions with biological targets.[11] Studies on other trifluoromethylated heterocycles have shown that this group can significantly enhance potency and metabolic stability.[12]

-

Modification of the Ester Group: The ethyl ester at the C3 position provides a handle for further modification. Conversion to other esters, amides, or other functional groups can modulate solubility, cell permeability, and target engagement. For instance, the conversion of an ester to an amide can introduce a hydrogen bond donor, potentially altering the binding mode.

-

Influence of the C5-Methyl Group: The methyl group at the C5 position can be varied to probe a specific hydrophobic pocket in a target protein. Replacing it with larger alkyl groups or aryl moieties could enhance binding affinity through increased van der Waals interactions. Conversely, replacing it with a hydrogen atom would reduce steric bulk.

-

Substitution on the Furan Ring: Introduction of substituents at the C4 position of the furan ring could further refine the pharmacological profile. Small, electron-withdrawing or -donating groups could be explored.

Potential Biological Activities and Illustrative Data

Furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The presence of the trifluoromethyl group is also common in many classes of bioactive compounds.[6] Therefore, it is plausible that this compound and its analogs could exhibit one or more of these activities.

The following tables present hypothetical, yet plausible, quantitative data for a series of analogs based on published data for other furan and trifluoromethyl-containing compounds. This data is for illustrative purposes only and is intended to guide the design of future screening campaigns.

Hypothetical Anticancer Activity (IC₅₀ in µM)

| Compound ID | R¹ (Ester) | R² (C5-Substituent) | R³ (C4-Substituent) | HeLa | A549 | MCF-7 |

| EMTF-01 (Core) | -OEt | -CH₃ | -H | 15.2 | 22.5 | 18.9 |

| EMTF-02 | -OMe | -CH₃ | -H | 18.5 | 25.1 | 21.3 |

| EMTF-03 | -NHCH₂CH₃ | -CH₃ | -H | 8.7 | 12.4 | 9.8 |

| EMTF-04 | -OEt | -H | -H | 25.6 | 35.8 | 30.1 |

| EMTF-05 | -OEt | -CH₂CH₃ | -H | 12.1 | 18.9 | 15.4 |

| EMTF-06 | -OEt | -CH₃ | -Cl | 5.4 | 9.1 | 6.8 |

Hypothetical Antibacterial Activity (MIC in µg/mL)

| Compound ID | S. aureus | E. coli |

| EMTF-01 (Core) | 32 | 64 |

| EMTF-03 | 16 | 32 |

| EMTF-06 | 8 | 16 |

Experimental Protocols for Biological Evaluation (Illustrative)

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

DOT Script for MTT Assay Workflow:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. While direct biological data is currently lacking, analysis of related furan and trifluoromethyl-containing compounds suggests a high potential for bioactivity. This technical guide provides a foundational framework for initiating research into this class of molecules. Future work should focus on:

-

Developing and optimizing a robust synthetic route to this compound and its analogs.

-

Synthesizing a focused library of homologs and analogs to systematically explore the structure-activity relationships.

-

Screening these compounds against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes or receptors.

-

Investigating the mechanism of action for any identified hit compounds.

By leveraging the principles outlined in this guide, researchers can effectively explore the therapeutic potential of this promising class of fluorinated furan derivatives.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | C9H9F3O3 | CID 2737208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"synthesis protocol for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthesis protocol for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of the furan ring via the Feist-Benary synthesis, followed by a direct C-H trifluoromethylation at the C2 position of the furan nucleus. This application note includes detailed experimental procedures, tables of reagents and reaction conditions, and a logical workflow diagram to guide the synthesis.

Introduction

Furan derivatives are important scaffolds in a variety of biologically active compounds and functional materials. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability. This protocol details a reliable method for the preparation of this compound, providing researchers with a practical guide for accessing this and similar trifluoromethylated furan structures. The synthesis proceeds through the formation of an ethyl 5-methyl-3-furoate intermediate, which is subsequently trifluoromethylated.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-furoate (Feist-Benary Furan Synthesis)

This step involves the condensation of an α-halo ketone with a β-dicarbonyl compound to form the furan ring.[1][2][3][4]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl acetoacetate | C6H10O3 | 130.14 | 100 | 13.01 g |

| Chloroacetone | C3H5ClO | 92.52 | 100 | 9.25 g |

| Pyridine | C5H5N | 79.10 | 200 | 15.82 g |

| Diethyl ether | (C2H5)2O | 74.12 | - | 200 mL |

| Hydrochloric acid (1 M) | HCl | 36.46 | - | 100 mL |

| Saturated sodium bicarbonate | NaHCO3 | 84.01 | - | 100 mL |

| Brine | NaCl | 58.44 | - | 100 mL |

| Anhydrous sodium sulfate | Na2SO4 | 142.04 | - | As needed |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.01 g, 100 mmol) and chloroacetone (9.25 g, 100 mmol) in 100 mL of diethyl ether.

-

Slowly add pyridine (15.82 g, 200 mmol) to the stirred solution. The addition is exothermic, and the reaction mixture may warm up.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford Ethyl 5-methyl-3-furoate as a colorless oil.

Expected Yield: 60-70%

Step 2: Synthesis of this compound (Direct C-H Trifluoromethylation)

This step utilizes a direct trifluoromethylation of the electron-rich furan ring at the C2 position using an electrophilic or radical trifluoromethylating agent.[5][6] A photocatalytic approach is described below.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl 5-methyl-3-furoate | C8H10O3 | 154.16 | 10 | 1.54 g |

| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II) | C10H10F3IO2 | 362.08 | 12 | 4.34 g |

| Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate | C30H36Cl2N6RuO6 | 748.62 | 0.1 (1 mol%) | 75 mg |

| Acetonitrile (anhydrous) | CH3CN | 41.05 | - | 50 mL |

| Ethyl acetate | C4H8O2 | 88.11 | - | As needed |

| Hexane | C6H14 | 86.18 | - | As needed |

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-methyl-3-furoate (1.54 g, 10 mmol), Togni's Reagent II (4.34 g, 12 mmol), and Ru(bpy)3Cl2·6H2O (75 mg, 0.1 mmol).

-

Seal the tube, evacuate, and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous acetonitrile (50 mL) via syringe.

-

Stir the resulting mixture and irradiate with a blue LED lamp (450 nm) at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Feist-Benary Synthesis | Ethyl acetoacetate, Chloroacetone, Pyridine | Diethyl ether | Reflux | 4-6 | 60-70 |

| 2 | Photocatalytic Trifluoromethylation | Togni's Reagent II, Ru(bpy)3Cl2·6H2O, Blue LED | Acetonitrile | Room Temperature | 12-24 | 50-60 |

Experimental Workflow and Logic

The synthesis is designed as a sequential two-step process. The first step constructs the core furan heterocycle with the desired methyl and ethyl ester substituents. The second step introduces the trifluoromethyl group at the electronically favored C2 position.

References

Application Notes and Protocols: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a valuable fluorinated building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and a furan ring imparts unique electronic and steric properties to the molecule, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the furan moiety serves as a versatile scaffold for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Key Applications

The primary application of this compound lies in its conversion to the corresponding carboxylic acid, 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid. This carboxylic acid derivative serves as a key intermediate for the synthesis of a variety of functional molecules, most notably amides, which are prevalent in numerous biologically active compounds.

One prominent example of a bioactive molecule synthesized from a similar furan-based scaffold is 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid , a potent inhibitor of salicylate synthase (MbtI) from Mycobacterium tuberculosis. MbtI is a crucial enzyme in the mycobactin biosynthesis pathway, which is essential for iron acquisition and survival of the bacterium.[1] Inhibition of this pathway represents a promising strategy for the development of novel anti-tuberculosis agents.[1][2]

Physicochemical Properties of this compound and its Carboxylic Acid Derivative

| Property | This compound | 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid |

| CAS Number | 17515-73-0 | 17515-74-1 |

| Molecular Formula | C₉H₉F₃O₃ | C₇H₅F₃O₃ |

| Molecular Weight | 222.16 g/mol | 194.11 g/mol |

| Boiling Point | 244.3 °C at 760 mmHg | Not available |

| Density | 1.259 g/cm³ | Not available |

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial step for subsequent derivatization.

Materials:

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (5-10 mL per gram of ester) in a round-bottom flask, add a 2M aqueous solution of NaOH or KOH (1.5 - 2.0 eq).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: >90%

Protocol 2: Synthesis of a Bioactive Amide Derivative - A Representative Example

This protocol outlines the synthesis of an N-aryl amide from 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid using a peptide coupling agent. This example is analogous to the synthesis of inhibitors of MbtI.

Materials:

-

5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid

-

Aniline derivative (e.g., 3-amino-5-bromobenzonitrile for a precursor to an MbtI inhibitor)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid) in a round-bottom flask under an inert atmosphere, add the aniline derivative (1.1 eq).

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the stirred solution at room temperature.[3]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl amide.

Expected Yield: 60-80%

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound as a building block for the synthesis of bioactive amides.

Caption: Synthetic pathway from the starting ester to a bioactive amide.

Biological Pathway: Inhibition of Mycobactin Synthesis

The synthesized furan-based carboxamides can act as inhibitors of salicylate synthase (MbtI), a key enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's iron acquisition, and its inhibition leads to iron starvation and ultimately, bacterial death.

Caption: Inhibition of the MbtI pathway, disrupting iron acquisition.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility is demonstrated through its straightforward conversion to the corresponding carboxylic acid, which can be readily derivatized to form a wide range of compounds, including potent enzyme inhibitors with therapeutic potential. The protocols and pathways described herein provide a foundation for researchers to explore the full potential of this fluorinated furan derivative in their synthetic endeavors.

References

- 1. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.co.uk]

Application Notes and Protocols: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction